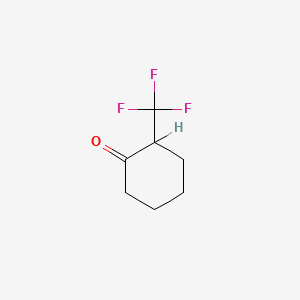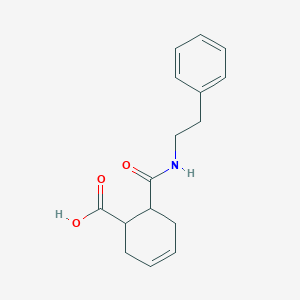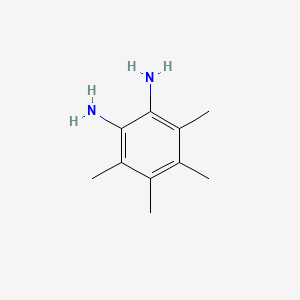
2-(Trifluoromethyl)cyclohexanone
Vue d'ensemble
Description
2-(Trifluoromethyl)cyclohexanone is a chemical compound with the empirical formula C7H9F3O . It has a molecular weight of 166.14 . The IUPAC name for this compound is 2-(trifluoromethyl)cyclohexan-1-one .
Synthesis Analysis
The synthesis of trifluoromethyl compounds can be challenging. A study mentions the synthesis of a similar compound, 2-fluoro-2-(trifluoromethyl)-1-phenylhexane-1,5-dione, through a Mukaiyama Michael type reaction . Another report suggests that the synthesis of a related compound required 14 days, even with elevated temperature and pressure .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES notation FC(F)(F)C1CCCCC1=O . A study suggests that the classic chair conformation of cyclohexane gets flattened somewhat as the three axial trifluoromethyl groups splay because of their bulk .Physical And Chemical Properties Analysis
This compound is a liquid with a boiling point of 71°C to 73°C (12mmHg) . It has a molecular weight of 166.14 and a formula weight of 166.14 .Safety and Hazards
2-(Trifluoromethyl)cyclohexanone is classified as a flammable liquid and vapor. It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding contact with skin and eyes, not breathing dust, using only outdoors or in a well-ventilated area, and keeping away from heat/sparks/open flames/hot surfaces .
Orientations Futures
The future directions for research on 2-(Trifluoromethyl)cyclohexanone and similar compounds could involve the development of new methodologies for efficient and selective introduction of CF3 groups into diverse skeletons . This is because the trifluoromethyl group is considered a useful structural motif in many biologically active molecules .
Mécanisme D'action
Target of Action
The primary targets of 2-(Trifluoromethyl)cyclohexanone are currently unknown. This compound is a unique chemical that is provided to early discovery researchers for the exploration of its potential applications .
Mode of Action
It’s known that cyclohexanones can undergo various reactions, including dehydrogenation . In the case of this compound, it may interact with its targets in a similar manner, leading to changes in the targets’ function or structure.
Biochemical Pathways
Cyclohexanones are known to be involved in several reactions, including dehydrogenative aromatization . This process could potentially affect various downstream effects, depending on the specific targets and cellular context.
Pharmacokinetics
A related compound, (2e,6e)-2,6-bis[(2-trifluoromethyl)benzylidene]cyclohexanone (c66), has shown improved chemical stability and potent pharmacokinetics . These properties, including synthetic accessibility, structural simplicity, and the presence of two reactive electrophilic centers, could potentially apply to this compound as well, impacting its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of research data
Analyse Biochimique
Biochemical Properties
2-(Trifluoromethyl)cyclohexanone plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions often involves the binding of this compound to the active sites of enzymes, leading to either inhibition or activation of enzymatic activity. This compound’s trifluoromethyl group is particularly influential in these interactions, as it can form strong bonds with the enzyme’s active site residues .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the expression of genes involved in oxidative stress responses and inflammatory pathways. Additionally, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to specific enzymes, leading to either inhibition or activation of their activity. For instance, it has been observed to inhibit enzymes involved in the synthesis of certain metabolites, thereby reducing their levels in the cell. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or exposure to light. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of metabolic enzymes and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can modulate metabolic pathways and gene expression without causing significant toxicity. At higher doses, this compound can induce toxic effects, including oxidative stress, inflammation, and cellular damage. These adverse effects are often dose-dependent and can be observed in various tissues and organs .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can inhibit enzymes involved in the synthesis of key metabolites, leading to changes in metabolite levels and overall metabolic balance. Additionally, this compound can affect the activity of enzymes involved in detoxification processes, thereby influencing the cell’s ability to manage oxidative stress and other metabolic challenges .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. The distribution of this compound can affect its activity and function, as its localization within certain organelles can influence its interactions with enzymes and other biomolecules .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may accumulate in the mitochondria, where it can interact with enzymes involved in energy metabolism and oxidative stress responses. The localization of this compound within specific subcellular regions can enhance its efficacy and specificity in modulating cellular processes .
Propriétés
IUPAC Name |
2-(trifluoromethyl)cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3O/c8-7(9,10)5-3-1-2-4-6(5)11/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZSQHJQIBOWYSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380534 | |
| Record name | 2-(trifluoromethyl)cyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56734-74-8 | |
| Record name | 2-(trifluoromethyl)cyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Trifluoromethyl)cyclohexanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the trifluoromethyl group influence the photochemical reactivity of 2-(trifluoromethyl)cyclohexanone compared to 2-methylcyclohexanone?
A1: [, ] Replacing the methyl group in 2-methylcyclohexanone with a trifluoromethyl group in this compound leads to significant changes in its photochemical behavior. The trifluoromethyl group enhances the formation of reduction products (2H- and RH- addition) when irradiated in the presence of hydrogen-donating solvents like cyclohexane or 2-propanol. It also promotes oxetane formation when irradiated in the presence of olefins like 2-methylpropene. In contrast, 2-methylcyclohexanone predominantly undergoes α-cleavage under these conditions. Interestingly, this compound only exhibits α-cleavage in non-reducing solvents like benzene or tert-butyl alcohol.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoic acid](/img/structure/B1305985.png)









![Bis[3,5-bis(trifluoromethyl)phenyl]methanol](/img/structure/B1306020.png)
